molecular formula C13H11N3 B3360514 2-(2-methylphenyl)-3H-imidazo[4,5-c]pyridine CAS No. 89075-53-6

2-(2-methylphenyl)-3H-imidazo[4,5-c]pyridine

Cat. No. B3360514
CAS RN: 89075-53-6
M. Wt: 209.25 g/mol
InChI Key: JIWJOMWEGLWIED-UHFFFAOYSA-N
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Description

Pyridine is a nitrogen-bearing heterocycle that is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It is a key solvent and reagent and is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .


Synthesis Analysis

Pyridine is used in the synthesis of various pharmaceuticals . For example, a series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3-c] pyridine derivatives was evaluated for anticancer properties against several cancer cell lines .


Molecular Structure Analysis

The structure of pyridine was discovered by Wilhelm Korner and James Dewar . Pyridine is an isostere of benzene and depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

Pyridine is involved in numerous oxidation–reduction processes . It is also used in the formulation of pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 2-Methylpyridine has a melting point of −67°C and a boiling point of 129°C .

Mechanism of Action

The mechanism of action of pyridine-based compounds can vary widely depending on the specific compound and its intended use. For example, some pyridine-based compounds have been found to exhibit anti-proliferative activity, suggesting potential use in cancer treatment .

Safety and Hazards

Safety and hazards associated with a compound depend on its specific structure and use. For example, pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as a flammable liquid, and can cause skin and eye irritation .

Future Directions

The future directions of research and development involving pyridine and its derivatives are promising. This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name

2-(2-methylphenyl)-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-9-4-2-3-5-10(9)13-15-11-6-7-14-8-12(11)16-13/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWJOMWEGLWIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(N2)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541193
Record name 2-(2-Methylphenyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenyl)-3H-imidazo[4,5-c]pyridine

CAS RN

89075-53-6
Record name 2-(2-Methylphenyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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